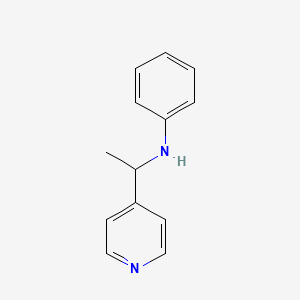

Phenyl-(1-pyridin-4-yl-ethyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl-(1-pyridin-4-yl-ethyl)-amine, also known as PPEA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine and has been used in a number of studies related to biochemistry, physiology and pharmacology. PPEA is a versatile compound that is used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Derivatives

- Chemical Synthesis : The compound and its derivatives are employed in the synthesis of novel chemical entities. For example, derivatives of 1-(2-aminoethyl)-4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione have been synthesized, indicating potential pharmacological action on the central nervous system (Pitucha, Wujec, & Dobosz, 2004). Similarly, the formation of diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes for chemoselective alkene hydrocarboxylation has been reported (Dyer, Fawcett, & Hanton, 2005).

Pharmacological Potential

- Antagonistic Activity : Certain derivatives such as 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine were identified as potent melanin-concentrating hormone receptor-1 (MCH-R1) antagonists, showing significant oral bioavailability and in vivo efficacy in rats (Huang et al., 2005).

Material Science

- Catalysis and Ligand Design : Research into complexes such as those containing amino alcohol NpyNimineNamineOalcohol-donor ligands with zinc(II) and cadmium(II) highlights their role in enantioselective catalysis (Hakimi et al., 2017).

Bioorganic and Medicinal Chemistry

- DNA Interaction and Anticancer Properties : Complexes derived from phenyl-(1-pyridin-4-yl-ethyl)-amine derivatives exhibit strong DNA binding capabilities and demonstrate significant cytotoxic activity against cancer cell lines. For instance, ruthenium(II)-p-cymene complexes of substituted pyridylimidazo[1,5-a]pyridine have shown enhanced cytotoxicity, implicating potential as anticancer agents (Khamrang et al., 2016).

Propriétés

IUPAC Name |

N-(1-pyridin-4-ylethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11(12-7-9-14-10-8-12)15-13-5-3-2-4-6-13/h2-11,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIQEMNPCOCAJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807747 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)